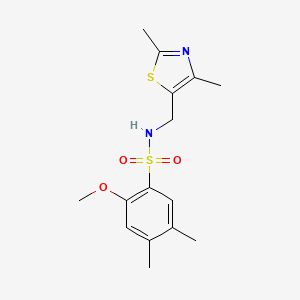
5-amino-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-amino-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide, also known as EF24, is a synthetic small molecule that has gained significant attention in the field of cancer research due to its potential to inhibit cancer cell growth. EF24 is a curcumin analog that was first synthesized in 2008 and has since been studied extensively for its anti-cancer properties.
Mecanismo De Acción
5-amino-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide exerts its anti-cancer effects by inducing oxidative stress and inhibiting the activity of various signaling pathways that are involved in cancer cell growth and survival. It has been shown to inhibit the activity of NF-κB, a transcription factor that is involved in inflammation and cancer, and activate the p53 pathway, which plays a critical role in cell cycle regulation and DNA repair.
Biochemical and Physiological Effects:
5-amino-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide has been found to have several biochemical and physiological effects in cancer cells, including the induction of apoptosis, inhibition of angiogenesis, and suppression of metastasis. It has also been shown to modulate the expression of various genes involved in cancer progression and cell survival.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-amino-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide has several advantages for use in lab experiments, including its low toxicity and ease of synthesis. However, its low solubility in water and limited bioavailability in vivo are significant limitations that need to be addressed in future studies.
Direcciones Futuras
Several future directions for research on 5-amino-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide include improving its bioavailability and solubility, investigating its potential for use in combination therapy with other anti-cancer agents, and exploring its effects on cancer stem cells. Additionally, further studies are needed to elucidate the mechanisms underlying its anti-cancer effects and to identify potential biomarkers for patient selection and monitoring.
Métodos De Síntesis
5-amino-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide can be synthesized using a multistep process involving the reaction of 3-fluorophenylhydrazine with ethyl acetoacetate, followed by the reaction of the resulting product with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide. The final product is obtained by treating the intermediate compound with hydrochloric acid and sodium hydroxide.
Aplicaciones Científicas De Investigación
5-amino-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide has been extensively studied for its potential in cancer therapy. It has been shown to inhibit the growth of cancer cells in various types of cancer, including breast, prostate, lung, and colon cancer. 5-amino-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide has also been found to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising candidate for combination therapy.
Propiedades
IUPAC Name |
5-amino-1-ethyl-N-(3-fluorophenyl)pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13FN4O/c1-2-17-11(14)7-10(16-17)12(18)15-9-5-3-4-8(13)6-9/h3-7H,2,14H2,1H3,(H,15,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDMFWWQQADDLLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=CC(=N1)C(=O)NC2=CC(=CC=C2)F)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13FN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-amino-1-ethyl-N-(3-fluorophenyl)-1H-pyrazole-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]-N-propan-2-ylpiperazine-1-carboxamide](/img/structure/B2483978.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-(4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2483981.png)




![2-(3'-(3,5-dimethylphenyl)-2,4'-dioxospiro[indoline-3,2'-thiazolidin]-1-yl)-N-(4-methoxyphenyl)acetamide](/img/structure/B2483986.png)
![N-(2-(6-((2-((4-acetylphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2483987.png)

![4-acetyl-N-[(4-methoxyphenyl)methyl]-1H-pyrrole-2-carboxamide](/img/structure/B2483989.png)
![5-(1,2-dithiolan-3-yl)-N-((8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl)pentanamide](/img/structure/B2483993.png)
